

Summary of Phase II Clinical Trial Results for Tosedostat

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Compound Focus: Tosedostat

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The table below summarizes the key findings from the identified Phase II studies involving **Tosedostat** in Acute Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndrome (MDS).

Trial Population & Design	Combination Agents	Key Efficacy Results (CR/CRi Rate)	Key Safety Findings	Source
Elderly/Relapsed AML or MDS (Phase I/II study, n=41 in Phase II)	Tosedostat monotherapy (130 mg once daily)	Overall Response Rate: 27% (14/51 AML patients from both phases: 3 CR, 4 CRi, 7 partial marrow response)	Most common severe adverse event: reduction in platelet count. Generally well-tolerated.	[1] [2]
Newly Diagnosed Older AML/high-risk MDS (n=34)	Cytarabine or Decitabine	CR/CRi Rate: 53% (14 CR, 4 CRi)	No Grade 3-4 non-haematological toxicities required withdrawal. Febrile neutropenia was common.	[3]

Trial Population & Design	Combination Agents	Key Efficacy Results (CR/CRi Rate)	Key Safety Findings	Source
Elderly AML - Intensive Chemotherapy Combination (Randomized, n=116 in Tosedostat arm)	Idarubicin/ Daunorubicin + Cytarabine ("3+7")	CR/CRi Rate: 64% (not significantly different from 69% in standard arm). Inferior survival: 2-year OS 18% vs 33% in standard arm.	Increased early death rate from infections; more frequent atrial fibrillation.	[4]
Elderly with Refractory or Relapsed AML (OPAL study)	Tosedostat monotherapy (120 mg or 240/120 mg)	Activity was observed at both dose schedules.	Common adverse events: febrile neutropenia, thrombocytopenia, fatigue, dyspnoea, pneumonia. Treatment-related fatal events occurred.	[2]

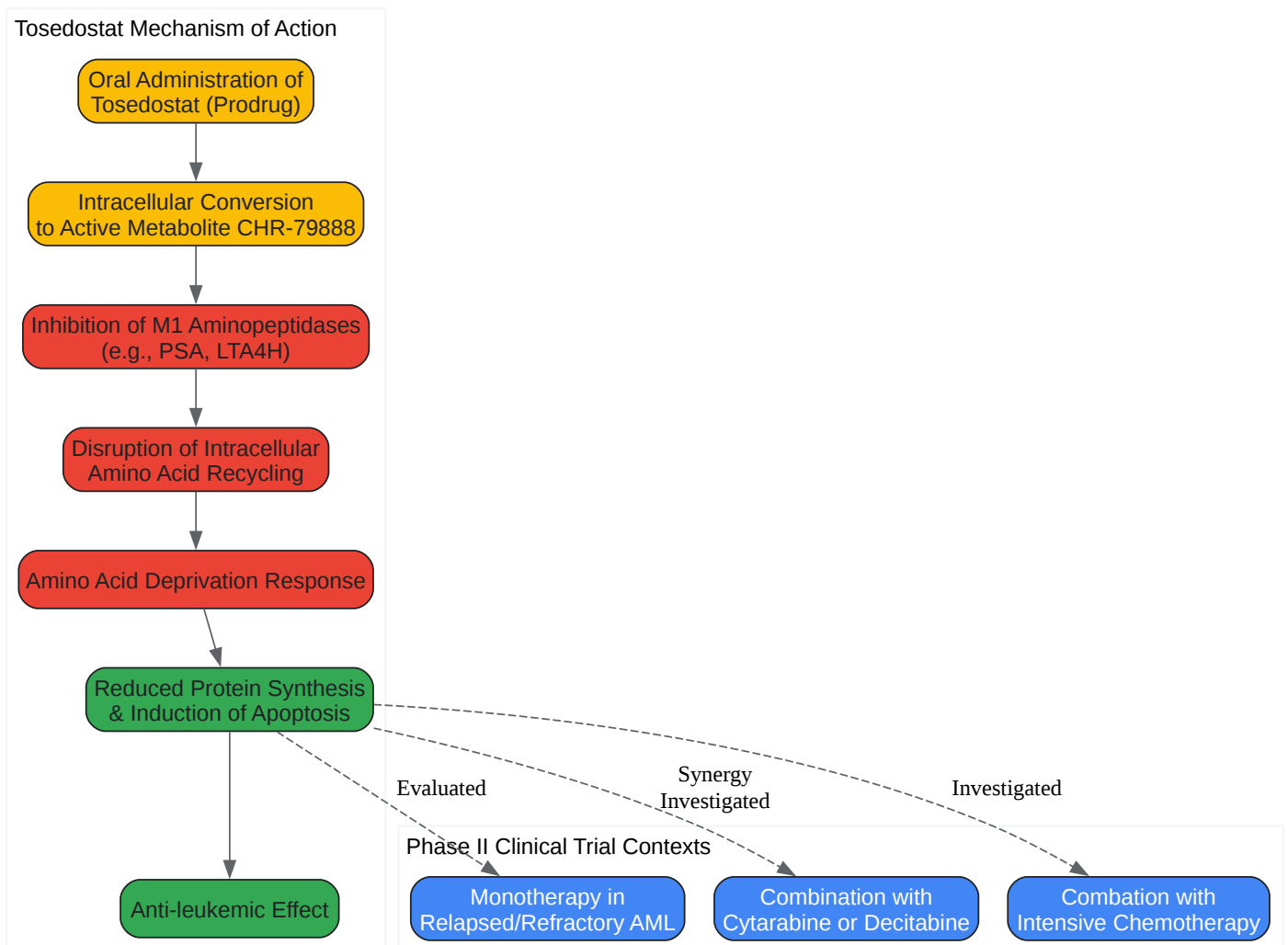
Mechanism of Action and Experimental Details

Mechanism of Action

Tosedostat is an orally bioavailable, small-molecule inhibitor that targets the **M1 family of aminopeptidases**, with particular activity against puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase (LTA4H) [5] [2]. It is a prodrug that is converted intracellularly to its active metabolite, CHR-79888 [2].

- **Primary Mechanism:** By inhibiting these enzymes, **Tosedostat** disrupts the **recycling of amino acids** from ubiquitinated proteins that are degraded by the proteasome [2] [6].
- **Cellular Effect:** This deprivation of free amino acids inside the cell triggers an **amino acid deprivation response**, leading to a reduction in protein synthesis, inhibition of cell proliferation, and ultimately, the **induction of apoptosis** (programmed cell death) in rapidly dividing leukemic cells [4] [6].

The following diagram illustrates this mechanism and the context of its clinical evaluation.



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Experimental Protocol Overview

While full detailed protocols are not available in the search results, the following methodological details were reported in the studies summarized above:

- **Patient Population:** The trials primarily enrolled **elderly patients** (typically >60 years, median age around 70) with AML, including those with newly diagnosed, relapsed, or refractory disease, and those with high-risk MDS [1] [4] [3].
- **Dosing Regimens:**
 - **Monotherapy:** 120 mg or 130 mg administered orally once daily [1] [2].
 - **Combination Therapy:** 120 mg orally once daily, often given on days 1-21 of a 28-35 day cycle [4] [3]. One study used a 240 mg induction dose followed by 120 mg maintenance [2].
- **Combination Agents:**
 - **Intensive Chemotherapy:** Idarubicin (12 mg/m² days 1-3) + Cytarabine (200 mg/m² days 1-7) - the "3+7" backbone [4].
 - **Lower-Intensity Chemotherapy:** Cytarabine (1 g/m² daily for 5 days) or Decitabine (20 mg/m² daily for 5 days) [3].
- **Primary Efficacy Endpoints:** Common endpoints included **Complete Remission (CR) rate**, **CR with incomplete hematologic recovery (CRI) rate**, and **overall survival** [4] [3].

Interpretation and Future Directions

The data reveals a complex profile for **Tosedostat**. It demonstrates **meaningful single-agent activity in relapsed/refractory AML**, a population with very poor prognosis [1] [6]. Its synergy with cytarabine and hypomethylating agents also showed promise in a front-line setting for older patients [3].

However, the results are not uniformly positive. The **addition of Tosedostat to intensive chemotherapy was associated with inferior survival**, primarily driven by a higher rate of fatal infectious complications, suggesting that this particular combination may increase toxicity without clinical benefit [4].

For you as a researcher, the key takeaway is that the future development of **Tosedostat** likely depends on **carefully selecting patient populations and optimizing combination partners** to maximize efficacy while minimizing additive toxicity [6]. Its role may be more favorable in lower-intensity, targeted combination regimens rather than with full-dose intensive chemotherapy.

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